molecular formula C24H31N3O2S B4069349 Ethyl 1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-4-(3-phenylpropyl)piperidine-4-carboxylate

Ethyl 1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-4-(3-phenylpropyl)piperidine-4-carboxylate

Cat. No.: B4069349
M. Wt: 425.6 g/mol
InChI Key: LVCDDLZCSPHTTH-UHFFFAOYSA-N
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Description

Ethyl 1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-4-(3-phenylpropyl)piperidine-4-carboxylate is a complex organic compound that features a unique combination of imidazo[2,1-b][1,3]thiazole and piperidine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-4-(3-phenylpropyl)piperidine-4-carboxylate typically involves multi-step organic reactions The initial step often includes the formation of the imidazo[2,1-b][1,3]thiazole core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-4-(3-phenylpropyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imidazo[2,1-b][1,3]thiazole ring to its dihydro form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the imidazo[2,1-b][1,3]thiazole and piperidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazo[2,1-b][1,3]thiazole or piperidine rings.

Scientific Research Applications

Ethyl 1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-4-(3-phenylpropyl)piperidine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of Ethyl 1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-4-(3-phenylpropyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The imidazo[2,1-b][1,3]thiazole ring can bind to enzyme active sites or receptor pockets, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The overall effect depends on the specific biological pathway or target involved.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate
  • Ethyl 3-methylimidazo[2,1-b][1,3]thiazole-4-carboxylate

Uniqueness

Ethyl 1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-4-(3-phenylpropyl)piperidine-4-carboxylate is unique due to the presence of both the imidazo[2,1-b][1,3]thiazole and piperidine rings, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-4-(3-phenylpropyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O2S/c1-3-29-22(28)24(11-7-10-20-8-5-4-6-9-20)12-14-26(15-13-24)18-21-19(2)25-23-27(21)16-17-30-23/h4-6,8-9,16-17H,3,7,10-15,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVCDDLZCSPHTTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CC2=C(N=C3N2C=CS3)C)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-4-(3-phenylpropyl)piperidine-4-carboxylate
Reactant of Route 2
Ethyl 1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-4-(3-phenylpropyl)piperidine-4-carboxylate
Reactant of Route 3
Ethyl 1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-4-(3-phenylpropyl)piperidine-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-4-(3-phenylpropyl)piperidine-4-carboxylate
Reactant of Route 5
Ethyl 1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-4-(3-phenylpropyl)piperidine-4-carboxylate
Reactant of Route 6
Ethyl 1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-4-(3-phenylpropyl)piperidine-4-carboxylate

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